BZ-酪氨酸-PNA

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

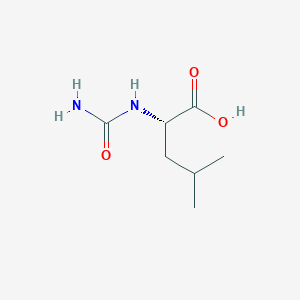

(S)-N-(3-(4-Hydroxyphenyl)-1-((4-nitrophenyl)amino)-1-oxopropan-2-yl)benzamide, also known as (S)-N-(3-(4-Hydroxyphenyl)-1-((4-nitrophenyl)amino)-1-oxopropan-2-yl)benzamide, is a useful research compound. Its molecular formula is C8H16ClNO2 and its molecular weight is 405.4 g/mol. The purity is usually 95%.

The exact mass of the compound (S)-N-(3-(4-Hydroxyphenyl)-1-((4-nitrophenyl)amino)-1-oxopropan-2-yl)benzamide is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Cyclic - Amino Acids, Aromatic - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (S)-N-(3-(4-Hydroxyphenyl)-1-((4-nitrophenyl)amino)-1-oxopropan-2-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-N-(3-(4-Hydroxyphenyl)-1-((4-nitrophenyl)amino)-1-oxopropan-2-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

蛋白酶活性测定

BZ-酪氨酸-PNA 广泛用作蛋白酶活性测定中的显色底物 . 它有助于识别、区分和表征丝氨酸羧肽酶和各种其他蛋白酶。酶促裂解后释放的对硝基苯胺可以通过分光光度法进行定量测量,从而深入了解酶动力学和功能。

酶促肽合成

该化合物在酶促肽合成中起着至关重要的作用,特别是在低水含量的有机介质中 . 例如,聚硅氧烷凝胶的疏水基质可以阻止水攻击酰基酶中间体,这有利于将平衡转移到肽形成方向。this compound 作为二肽合成的前体,在制药应用中具有价值。

光动力疗法 (PDT)

在癌症研究中,this compound 的衍生物因其在光动力疗法中的潜力而受到关注 . 此类化合物中硝基苯基部分的存在可以在暴露于光线时增强活性氧 (ROS) 的产生,从而导致对癌细胞的细胞毒性作用,同时对非癌细胞显示出免疫保护作用。

细胞培养应用

This compound 衍生物用于细胞培养方案,以促进贴壁细胞从培养皿中分离 . 此过程被称为胰蛋白酶化,涉及表面粘附蛋白的降解,从而使细胞易于收集和转移,以便进行进一步的培养或分析。

自身水解的生化研究

该化合物用于生化研究,以了解胰蛋白酶等酶的自身水解过程 . 自身水解导致假胰蛋白酶的形成,假胰蛋白酶表现出改变的动力学性质和裂解特异性。this compound 可以帮助研究这些变化及其对蛋白质组学中蛋白质消化的影响。

酶动力学和稳定性研究

研究人员使用 this compound 来研究酶动力学和稳定性,特别是在热稳定性和可回收性方面 . 该化合物与各种条件下的酶的相互作用可以揭示有关酶行为和在工业过程中的潜在重复利用的重要信息。

作用机制

Target of Action

BZ-TYR-PNA, also known as N-Benzoyl-l-tyrosine p-nitroanilide or (S)-N-(3-(4-Hydroxyphenyl)-1-((4-nitrophenyl)amino)-1-oxopropan-2-yl)benzamide, primarily targets chymotrypsin . Chymotrypsin is a digestive enzyme that breaks down proteins in the small intestine. It is also hydrolyzed by carboxypeptidase Y .

Mode of Action

BZ-TYR-PNA acts as a substrate for chymotrypsin . It undergoes hydrolysis, a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. This process is facilitated by the enzyme chymotrypsin .

Biochemical Pathways

The hydrolysis of BZ-TYR-PNA by chymotrypsin is part of the broader protein digestion pathway. This pathway involves the breakdown of proteins into their constituent amino acids, which can then be absorbed and used by the body. The hydrolysis of BZ-TYR-PNA serves as a model for understanding this process .

Result of Action

The hydrolysis of BZ-TYR-PNA by chymotrypsin results in the cleavage of the compound, producing smaller molecules. This reaction serves as a model for the enzymatic breakdown of proteins in the body .

属性

IUPAC Name |

N-[(2S)-3-(4-hydroxyphenyl)-1-(4-nitroanilino)-1-oxopropan-2-yl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O5/c26-19-12-6-15(7-13-19)14-20(24-21(27)16-4-2-1-3-5-16)22(28)23-17-8-10-18(11-9-17)25(29)30/h1-13,20,26H,14H2,(H,23,28)(H,24,27)/t20-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJERUMAUMMIPRF-FQEVSTJZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60977108 |

Source

|

| Record name | N-[3-(4-Hydroxyphenyl)-1-(4-nitroanilino)-1-oxopropan-2-yl]benzenecarboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60977108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

405.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6154-45-6 |

Source

|

| Record name | Benzoyltyrosine 4-nitroanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006154456 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[3-(4-Hydroxyphenyl)-1-(4-nitroanilino)-1-oxopropan-2-yl]benzenecarboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60977108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。